molecular formula C17H18N2O4 B5723717 N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide

N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide

Cat. No. B5723717
M. Wt: 314.34 g/mol
InChI Key: BNELVQHKBPUXEC-UHFFFAOYSA-N
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Description

N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as DMBCI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. DMBCI is a derivative of benzenecarboximidamide and has a molecular formula of C18H19N3O4. In

Scientific Research Applications

N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has been extensively studied for its potential applications in various scientific fields. In medicine, N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has been found to have herbicidal properties. It has been shown to inhibit the growth of various weed species, making it a potential candidate for weed control in crops.
In industry, N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has been studied for its potential applications in the synthesis of organic compounds. It has been found to be a useful reagent in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide is not fully understood. However, it has been proposed that N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide inhibits the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that are involved in the process of programmed cell death.
Biochemical and Physiological Effects:
N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins. This results in a reduction in inflammation and pain. N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous systems. It is also not stable in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide. In medicine, N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide could be further studied for its potential applications in the treatment of various inflammatory diseases and cancers. In agriculture, N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide could be studied for its potential applications in weed control in crops. In industry, N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide could be studied for its potential applications in the synthesis of various organic compounds. Further studies could also be conducted to better understand the mechanism of action of N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide and to identify any potential side effects.

Synthesis Methods

N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methylbenzenecarboximidamide with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide as a white crystalline powder. The purity of N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-5-4-6-12(9-11)16(18)19-23-17(20)13-7-8-14(21-2)15(10-13)22-3/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNELVQHKBPUXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)OC)OC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}-3-methylbenzenecarboximidamide

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